![molecular formula C17H18N2O3 B267247 N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)

N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide, also known as DMAPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and is commonly used as a reagent in organic synthesis. In recent years, DMAPA has gained attention for its potential applications in the field of medicinal chemistry due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not fully understood, but it is believed to act as a nucleophilic catalyst in a variety of reactions. It has been shown to activate carboxylic acids and activate esters, making them more reactive towards nucleophilic attack. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been shown to catalyze the formation of amide bonds between carboxylic acids and amines.

Biochemical and Physiological Effects

There is limited information available on the biochemical and physiological effects of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not expected to accumulate in the environment and is not considered to be a persistent organic pollutant.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is its versatility as a reagent in organic synthesis. It has been shown to be an effective catalyst in a wide variety of reactions and has been used in the synthesis of a variety of compounds. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is relatively inexpensive and easy to obtain, making it a popular choice for many researchers.

However, there are also limitations to the use of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide in lab experiments. It is a highly reactive compound and must be handled with care to avoid accidental exposure. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has a strong odor, which can make it unpleasant to work with. Finally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide is not suitable for use in certain reactions, such as those involving acidic substrates.

Future Directions

There are many potential future directions for research involving N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide. One potential area of interest is the development of new synthetic methods using N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide as a catalyst. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide could be used in the synthesis of novel pharmaceutical compounds or as a reagent in the production of agrochemicals or natural products. Finally, further research could be conducted to better understand the mechanism of action of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide and its potential applications in other areas of science.

Synthesis Methods

N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with N,N-dimethylbenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of the amide bond between the phenoxyacetic acid and the N,N-dimethylbenzylamine, which leads to the formation of N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide.

Scientific Research Applications

N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been extensively studied for its potential use as a reagent in organic synthesis. It has been shown to be an effective catalyst in a variety of reactions, including the acylation of alcohols and amines, the esterification of carboxylic acids, and the amidation of carboxylic acids. Additionally, N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.

properties

Product Name |

N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide |

|---|---|

Molecular Formula |

C17H18N2O3 |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

N,N-dimethyl-3-[(2-phenoxyacetyl)amino]benzamide |

InChI |

InChI=1S/C17H18N2O3/c1-19(2)17(21)13-7-6-8-14(11-13)18-16(20)12-22-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,18,20) |

InChI Key |

ANMNHKSPCRKOKY-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)

![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)

![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)

![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)

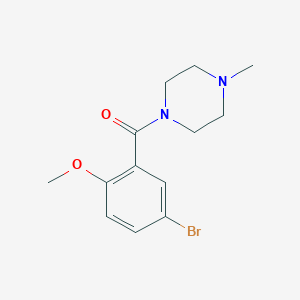

methanone](/img/structure/B267186.png)

![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)